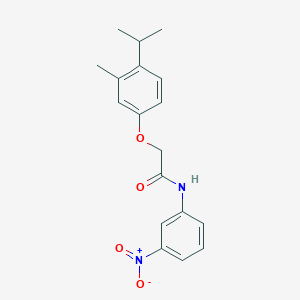

2-(4-isopropyl-3-methylphenoxy)-N-(3-nitrophenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-(4-isopropyl-3-methylphenoxy)-N-(3-nitrophenyl)acetamide" is a specific organic molecule that is of interest due to its structural complexity and potential applications in various fields of chemistry and materials science. It belongs to the class of compounds known for their diverse chemical reactions and properties, which can be leveraged in synthesizing new materials or drugs.

Synthesis Analysis

The synthesis of compounds similar to "2-(4-isopropyl-3-methylphenoxy)-N-(3-nitrophenyl)acetamide" often involves multi-step chemical reactions, including nitration, alkylation, and carbonylation. For example, the one-pot synthesis of N-(4-hydroxyphenyl)acetamide from nitrobenzene using Pd(II)-complexes as catalysts demonstrates the complexity and efficiency of modern synthetic methods (Vavasori, Capponi, & Ronchin, 2023). Similarly, compounds like N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide are synthesized through alkylation and nitration processes, highlighting the intricate steps involved in synthesizing such complex molecules (Zhang Da-yang, 2004).

Molecular Structure Analysis

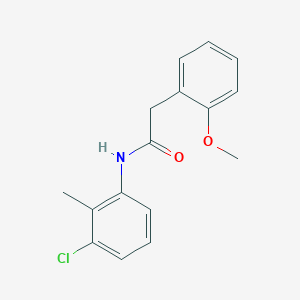

Molecular structure analysis of compounds akin to "2-(4-isopropyl-3-methylphenoxy)-N-(3-nitrophenyl)acetamide" involves detailed studies using techniques like X-ray crystallography, NMR, and mass spectrometry. For instance, Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and analyzed its structure, revealing insights into its molecular conformation and intermolecular interactions (Sharma et al., 2018).

Chemical Reactions and Properties

The chemical behavior of "2-(4-isopropyl-3-methylphenoxy)-N-(3-nitrophenyl)acetamide" can be inferred from related compounds, which exhibit a range of reactions such as hydrogenation, nitration, and solvatochromism. Studies on compounds like N-(4-Methyl-2-nitrophenyl)acetamide have shown how molecular structure affects reactivity and interactions with solvents, demonstrating the compound's complex chemical properties (Krivoruchka et al., 2004).

Physical Properties Analysis

Physical properties such as melting point, solubility, and crystalline structure are crucial for understanding how "2-(4-isopropyl-3-methylphenoxy)-N-(3-nitrophenyl)acetamide" behaves under different conditions. Research on similar compounds provides insights into these properties, facilitating their application in various fields. For instance, the study of 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide highlighted its binding properties with anions, revealing its potential as a sensor due to its unique physical characteristics (Jansukra et al., 2021).

Chemical Properties Analysis

The chemical properties of "2-(4-isopropyl-3-methylphenoxy)-N-(3-nitrophenyl)acetamide" can be deduced from studies on similar molecules, which show a wide range of chemical behaviors, including reactions with various reagents, stability under different conditions, and the ability to form complexes with metals or other molecules. The synthesis and characterization of compounds like 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides, which share structural similarities, provide valuable information on the chemical versatility and reactivity of these types of compounds (Yang Man-li, 2008).

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

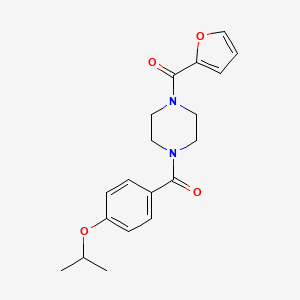

A study discusses the synthesis and crystal structure of derivatives similar to the compound , highlighting their crystallization in monoclinic structure and space group P21/c. These derivatives exhibit interesting optical properties and conformational behaviors that are relevant for chemical sensor development. The detailed structure and optical properties analysis contribute to understanding the compound's behavior in different environments (Wannalerse et al., 2022).

Photoreactions and Solvent Effects

Another research area involves the study of photoreactions of related compounds in different solvents, which is crucial for understanding the stability and reactivity of pharmaceuticals under light exposure. Such studies provide insights into how structural variations and solvent interactions influence the photostability of these compounds, which is vital for developing more stable and effective drug formulations (Watanabe et al., 2015).

Anticancer, Anti-inflammatory, and Analgesic Activities

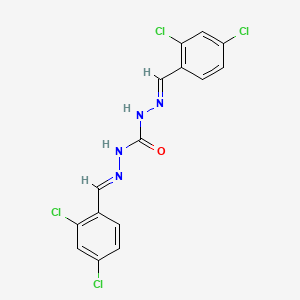

Research on synthesized 2-(substituted phenoxy) acetamide derivatives, including structures similar to the compound of interest, has demonstrated potential anticancer, anti-inflammatory, and analgesic activities. These findings indicate that the compound and its derivatives could be promising leads for developing new therapeutic agents. Specifically, compounds with halogens on the aromatic ring have shown favorable biological activities, suggesting a direction for future chemical modifications and drug development processes (Rani et al., 2014).

Chemoselective Acetylation and Drug Synthesis

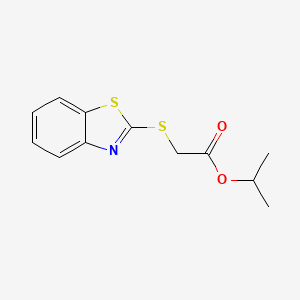

The compound's relevance is also seen in the context of chemoselective acetylation processes, where it serves as an intermediate in synthesizing antimalarial drugs. Research in this area focuses on optimizing reaction conditions and understanding the kinetics and mechanisms involved, which are critical for enhancing the efficiency and selectivity of pharmaceutical syntheses (Magadum & Yadav, 2018).

Novel Drug Development and Molecular Docking

Finally, the compound's utility in drug development is underscored by studies involving molecular docking analysis to predict its interaction with biological targets. Such research aims to identify promising compounds for treating various diseases by understanding their binding affinities and mechanisms of action at the molecular level (Sharma et al., 2018).

Propiedades

IUPAC Name |

2-(3-methyl-4-propan-2-ylphenoxy)-N-(3-nitrophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4/c1-12(2)17-8-7-16(9-13(17)3)24-11-18(21)19-14-5-4-6-15(10-14)20(22)23/h4-10,12H,11H2,1-3H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCZFWSDCGPYHFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-methyl-4-(propan-2-yl)phenoxy]-N-(3-nitrophenyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-chlorophenyl)-4-[(propylthio)acetyl]-2-piperazinone](/img/structure/B5545741.png)

![4-(1-azepanyl)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5545746.png)

![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5545756.png)

![3-[5-(3-chlorophenyl)-2-furyl]-2-cyano-2-propenethioamide](/img/structure/B5545791.png)

![N-(4-chlorophenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5545817.png)

![N-ethyl-2-[4-(2-methoxybenzoyl)-1-piperazinyl]-6-methyl-4-pyrimidinamine](/img/structure/B5545823.png)

![5-{4-[(2-methylbenzyl)oxy]phenyl}-1H-tetrazole](/img/structure/B5545827.png)